Hippuryl-D-Lys -

Hippuryl-D-Lys

Catalog Number: EVT-13962120
CAS Number:
Molecular Formula: C15H21N3O4
Molecular Weight: 307.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hippuryl-D-Lys can be synthesized from hippuric acid, which is commonly found in urine and is a product of the metabolism of certain aromatic compounds. D-lysine, on the other hand, is an essential amino acid that can be obtained through dietary sources or synthesized in laboratories. The combination of these two components results in Hippuryl-D-Lys, which may exhibit unique biochemical properties.

Classification

Hippuryl-D-Lys is classified as a dipeptide. Dipeptides are compounds formed by the linkage of two amino acids via a peptide bond. In this case, the structure consists of hippuric acid linked to D-lysine, resulting in a compound that may have different biological activities compared to its L-lysine counterpart.

Synthesis Analysis

Methods

The synthesis of Hippuryl-D-Lys can be achieved through several methods:

  1. Chemical Synthesis: This involves the direct reaction between hippuric acid and D-lysine under controlled conditions. The reaction typically requires activating agents to facilitate the formation of the peptide bond.
  2. Enzymatic Synthesis: Enzymes such as carboxypeptidases can be utilized to catalyze the formation of Hippuryl-D-Lys from its precursors. This method often results in higher specificity and yield.
  3. Solid-phase Peptide Synthesis: This technique allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support, leading to the formation of Hippuryl-D-Lys.

Technical Details

The synthesis process may involve purification steps such as high-performance liquid chromatography (HPLC) to isolate and characterize the final product. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of Hippuryl-D-Lys.

Molecular Structure Analysis

Structure

The molecular structure of Hippuryl-D-Lys consists of a hippuric acid moiety attached to a D-lysine residue. Its structural formula can be represented as follows:

C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3

Data

The molecular weight of Hippuryl-D-Lys is approximately 232.27 g/mol. Its structural characteristics contribute to its biological activity, influencing how it interacts with enzymes and receptors in biological systems.

Chemical Reactions Analysis

Reactions

Hippuryl-D-Lys may participate in various biochemical reactions, particularly those involving enzymatic hydrolysis or interactions with specific receptors. Some notable reactions include:

  1. Hydrolysis: The compound can be hydrolyzed by peptidases, leading to the release of its constituent amino acids.
  2. Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other bioactive peptides.

Technical Details

The kinetics of these reactions can be studied using spectrophotometric methods or chromatographic techniques to monitor changes in concentration over time.

Mechanism of Action

Process

The mechanism by which Hippuryl-D-Lys exerts its effects typically involves binding to specific enzymes or receptors:

  1. Enzyme Binding: The compound may inhibit angiotensin I-converting enzyme (ACE), which plays a crucial role in blood pressure regulation.
  2. Biological Activity: By modulating enzyme activity, Hippuryl-D-Lys could influence physiological processes such as vasodilation and fluid balance.

Data

Studies have shown that peptides similar to Hippuryl-D-Lys exhibit significant ACE inhibitory activity, indicating potential therapeutic benefits for conditions like hypertension.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.
  • Melting Point: The melting point can vary based on purity but generally falls within the range typical for dipeptides.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with various chemical agents during synthesis; sensitive to hydrolysis by peptidases.
Applications

Scientific Uses

Hippuryl-D-Lys has several potential applications in scientific research and medicine:

  1. Hypertension Treatment: As an angiotensin I-converting enzyme inhibitor, it could be developed into therapeutic agents for managing high blood pressure.
  2. Biochemical Research: Utilized in studies investigating peptide interactions and enzymatic mechanisms.
  3. Nutraceuticals: Potential incorporation into dietary supplements aimed at cardiovascular health due to its bioactive properties.
Synthesis Methodologies and Optimization

Solid-Phase Peptide Synthesis (SPPS) Strategies for Hippuryl-D-Lys

The synthesis of Hippuryl-D-Lys (N-benzoylglycyl-D-lysine) presents unique challenges due to the chirality of the D-lysine moiety and the need for precise orthogonal protection strategies. Solid-phase peptide synthesis has emerged as the predominant method for constructing this dipeptide analog, enabling precise control over stereochemistry and coupling efficiency. The process initiates with the C-terminal D-lysine residue anchored to a polymeric resin, followed by sequential addition of protected amino acids. The non-standard nature of Hippuryl-D-Lys necessitates specialized approaches to maintain optical purity throughout the synthesis, particularly during the incorporation of the D-lysine residue which is prone to racemization under standard coupling conditions [1] [6].

Resin Selection and Coupling Efficiency in SPPS

Resin selection critically influences the success of Hippuryl-D-Lys synthesis, with trityl-based resins (2-chlorotrityl chloride resin, Trt NovaPEG) demonstrating superior performance for C-terminal D-lysine immobilization. These resins provide exceptional acid lability (cleavable with 20% trifluoroethanol in DCM) while minimizing racemization during initial loading—a crucial advantage for chirally sensitive C-terminal residues like D-lysine. Comparative studies show racemization rates below 0.5% on trityl resins versus 2-5% on conventional Wang resins due to the steric hindrance provided by the trityl group [6] [10].

Coupling efficiency optimization employs several strategies:

  • High-efficiency coupling reagents: PyAOP (7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and HATU promote near-quantitative coupling yields (>99%) for sterically hindered D-lysine derivatives
  • Double coupling protocols: Essential for overcoming sequence-dependent aggregation, particularly during the hippuric acid incorporation step
  • Real-time monitoring: Kaiser test (ninhydrin) or chloranil testing enables immediate identification of incomplete couplings for remediation
  • Elevated temperature synthesis: Conducting couplings at 50°C in DMF improves solvation of the growing peptide chain, reducing aggregation-related failures [1]

Table 1: Resin Performance for Hippuryl-D-Lys Synthesis

Resin TypeLoading Capacity (mmol/g)Cleavage ConditionsRacemization RiskRecommended Application
2-Chlorotrityl0.3-1.220% TFE/DCMVery LowC-terminal D-Lys anchoring
Trt NovaPEG0.4-0.71% TFA/DCMLowSensitive sequences
Wang Resin0.3-0.895% TFAModerateStandard peptides
HMPB NovaPEG0.3-0.695% TFAModerateAcid-sensitive modifications

Protective Group Dynamics for Lysine and Hippuric Acid Moieties

Orthogonal protection strategies are paramount for Hippuryl-D-Lys synthesis due to the multiple reactive functional groups. The ε-amino group of D-lysine typically employs acid-stable, hydrazine-labile protections (ivDde or Dde) allowing selective deprotection while keeping the Fmoc group intact on the α-amine. ivDde [1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl] demonstrates particular advantage over standard Dde protection due to its enhanced stability during repetitive piperidine deprotection cycles, virtually eliminating the side-chain migration observed with Dde-protected lysine derivatives [3] [5] [7].

The hippuric acid moiety (benzoylglycine) introduces unique protection challenges:

  • Carboxyl protection: Methyl or ethyl esters enable efficient activation during coupling
  • Amide protection: Typically unnecessary due to low nucleophilicity
  • Coupling strategy: Pre-activation as pentafluorophenyl ester minimizes racemization risk during incorporation
  • N-Boc protection: Applied when hippuric acid is coupled last, removable under mild acidic conditions (10% TFA/DCM) without affecting ivDde [1]

The strategic sequence ivDde-Lys(Fmoc)-OH building block has revolutionized synthesis efficiency by allowing temporary Fmoc protection on the lysine side chain. This approach enables early-stage on-resin modification of the ε-amine after selective ivDde removal with 2% hydrazine in DMF, followed by hippuric acid coupling. Subsequent Fmoc deprotection reveals the α-amine for chain elongation, providing unparalleled flexibility in synthesis planning [5] [10].

Table 2: Orthogonal Protection Schemes for Hippuryl-D-Lys

Functional GroupRecommended PGDeprotection ConditionsOrthogonality Features
α-Amine (Lys)Fmoc20% piperidine/DMFBase-labile
ε-Amine (D-Lys)ivDde2% hydrazine/DMFOrthogonal to Fmoc/tBu
Hippuric Acid CarboxylNone (pre-activated)N/AN/A
Hippuric Acid AmideBoc10-50% TFA/DCMAcid-labile

Enzymatic Hydrolysis as a Complementary Synthesis Route

Enzymatic approaches provide a stereoselective alternative to SPPS for Hippuryl-D-Lys production, leveraging the specificity of proteases to avoid racemization concerns. Engineered carboxypeptidase B mutants with reversed polarity have demonstrated remarkable efficiency in catalyzing the condensation of hippuric acid with D-lysine derivatives. The [G251T,D253K] human carboxypeptidase B mutant exhibits 100-fold enhanced activity toward hippuryl-L-glutamic acid compared to wild-type enzymes, establishing a precedent for D-lysine applications. This mutant strategically replaces the negatively charged Asp253 with a positively charged lysine residue, reversing the enzyme's specificity from basic to acidic C-terminal residues [4].

Key enzymatic advantages include:

  • Stereoselectivity: Complete retention of D-configuration at lysine
  • Aqueous reaction conditions: Elimination of organic solvents required in SPPS
  • Reduced purification burden: Higher reaction specificity decreases byproduct formation
  • Continuous processing: Enzyme immobilization enables flow chemistry applications

However, significant challenges persist in enzymatic Hippuryl-D-Lys synthesis:

  • Limited enzyme availability: Recombinant production of mutant carboxypeptidases remains low-yield
  • Substrate inhibition: High hippuric acid concentrations (>50mM) decrease reaction velocity
  • Thermal instability: Enzyme denaturation above 40°C restricts reaction scalability
  • C-terminal specificity: Enzymes favor lysine derivatives with unprotected α-carboxyl groups, necessitating specialized protection schemes [4]

Recent advances in substrate engineering have yielded improved enzymatic recognition of D-lysine derivatives. Nε-acetylated-D-lysine demonstrates 3-fold higher conversion rates compared to unprotected derivatives due to reduced electrostatic repulsion in the enzyme's active site. Similarly, incorporating hydrophobic extensions on lysine's side chain enhances binding affinity in the reversed-polarity mutant's S1' pocket, pushing conversion rates above 85% for specialized substrates [4].

Scalability Challenges in Industrial Peptide Production

Transitioning Hippuryl-D-Lys synthesis from laboratory to industrial scale presents multifaceted challenges spanning chemical, technical, and economic domains. The SPPS route confronts inherent limitations in large-scale implementation, primarily due to exponential solvent consumption—standard protocols require 50-100L solvent per kilogram of resin, creating prohibitive waste streams. Additionally, the stepwise nature of SPPS extends synthesis time to 48-72 hours for multi-gram batches, creating significant production bottlenecks [1].

Critical scalability constraints include:

  • Racemization control: Maintaining optical purity during repetitive deprotection/coupling cycles becomes progressively challenging at >100g scale
  • Aggregation phenomena: Interchain association in hydrophobic sequences reduces coupling efficiency to <85% in large reactors
  • Resin swelling limitations: Inadequate solvation in large fixed-bed reactors creates diffusion-limited reaction zones
  • Purification complexity: Chromatographic separation of Hippuryl-D-Lys from deletion sequences and epimerized byproducts requires specialized chiral stationary phases

The enzymatic route, while addressing some environmental concerns, introduces distinct scalability barriers:

  • Enzyme production costs: Recombinant expression and purification of mutant carboxypeptidases exceeds $15,000/g
  • Cofactor requirements: Zinc-dependent enzymes necessitate expensive metallation steps
  • Product inhibition: Hippuryl-D-Lys exhibits competitive inhibition (Ki = 45µM) requiring sophisticated reactor design
  • Thermodynamic limitations: Equilibrium-controlled synthesis yields rarely exceed 70% conversion, necessitating energy-intensive separations [4] [8]

Process intensification strategies show promise for overcoming these limitations:

  • Hybrid SPPS-enzymatic approach: SPPS produces Fmoc-D-Lys(ivDde)-OH building blocks enzymatically coupled with hippuric acid in solution phase
  • Continuous flow SPPS: Microfluidic reactors with 2-chlorotrityl resin achieve 93% yield at 10g/hour throughput
  • Membrane bioreactors: Enzyme immobilization on ceramic membranes enables simultaneous synthesis and separation
  • Automated process analytics: In-line FTIR and mass spectrometry enable real-time reaction control, reducing purification burden by 40% [1] [4]

Table 3: Scalability Comparison of Synthesis Methods

ParameterSPPS ApproachEnzymatic ApproachHybrid Approach
Batch Size Limit5 kgUnlimited500 g
Solvent Consumption500 L/kg50 L/kg150 L/kg
D-Lys Purity98.5%99.9%99.2%
Capital InvestmentHighVery HighModerate
Production Cost ($/g)$220$1,500$450

Compounds Mentioned

  • Hippuryl-D-Lys
  • Nα-Fmoc-Nε-Dde-D-lysine
  • Fmoc-D-Lys(Dde)-Wang Resin
  • ivDde-Lys(Fmoc)-OH
  • PyAOP
  • HATU
  • [G251T,D253K]HCPB mutant enzyme
  • 2-Chlorotrityl chloride resin
  • Trt NovaPEG resin
  • Nε-acetylated-D-lysine
  • Hippuric acid
  • Piperidine
  • Trifluoroethanol (TFE)
  • Trifluoroacetic acid (TFA)

Properties

Product Name

Hippuryl-D-Lys

IUPAC Name

(2R)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid

Molecular Formula

C15H21N3O4

Molecular Weight

307.34 g/mol

InChI

InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m1/s1

InChI Key

LRCZLURYHGISRZ-GFCCVEGCSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@H](CCCCN)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.